![molecular formula C8H9N3OS B13561971 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a methylsulfinyl group attached to the benzimidazole ring, imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methylsulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminobenzimidazole in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methylsulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent such as acetonitrile.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, solvent such as tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsbase such as sodium hydride, solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine.
Reduction: Formation of 2-(Methylthio)-1h-benzo[d]imidazol-6-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
科学研究应用
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized as a corrosion inhibitor for metals and alloys, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with DNA or RNA may contribute to its antiviral and anticancer activities.
相似化合物的比较
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be compared with other similar benzimidazole derivatives, such as:
2-(Methylthio)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylthio group instead of a methylsulfinyl group. It may have different chemical reactivity and biological activities.
2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group. It may exhibit different oxidation states and reactivity.
1h-benzo[d]imidazol-6-amine: Lacks the methylsulfinyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-methylsulfinyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3OS/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |
InChI 键 |
JCIAXZMPUAHPSY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=NC2=C(N1)C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



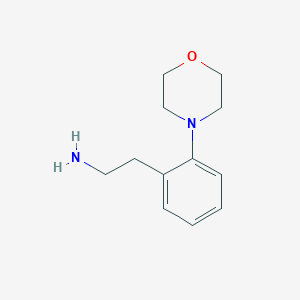

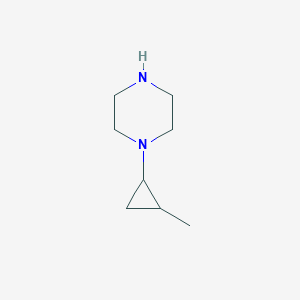
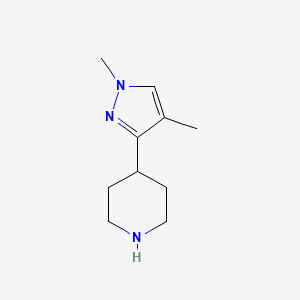
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)

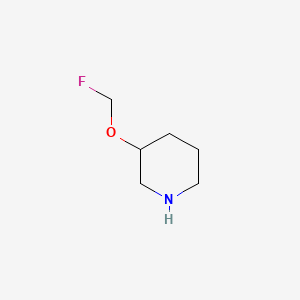
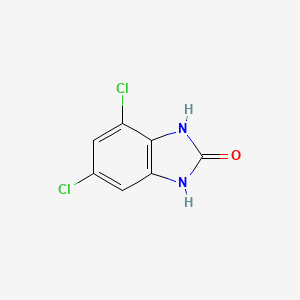
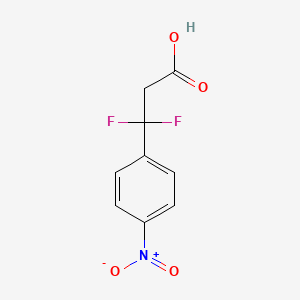
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)

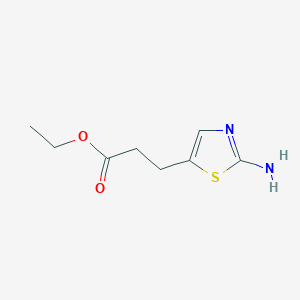
![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
